REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[S-2].[Na+].[Na+]>>[CH3:4][CH:2]1[O:3][C:1](=[O:5])[CH:2]([CH3:4])[O:6][C:1]1=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
atmospheric pressure for 4 hours with reflux
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
is filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove solid material particles
|
Type
|
CUSTOM
|
Details
|
The thus obtained
|
Type
|
ADDITION
|
Details
|
a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[S-2].[Na+].[Na+]>>[CH3:4][CH:2]1[O:3][C:1](=[O:5])[CH:2]([CH3:4])[O:6][C:1]1=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
atmospheric pressure for 4 hours with reflux
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
is filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove solid material particles
|
Type
|
CUSTOM
|
Details
|
The thus obtained
|
Type
|
ADDITION
|
Details
|
a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[S-2].[Na+].[Na+]>>[CH3:4][CH:2]1[O:3][C:1](=[O:5])[CH:2]([CH3:4])[O:6][C:1]1=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
atmospheric pressure for 4 hours with reflux
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
is filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove solid material particles
|
Type
|
CUSTOM
|
Details
|
The thus obtained
|
Type
|
ADDITION
|
Details
|
a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[S-2].[Na+].[Na+]>>[CH3:4][CH:2]1[O:3][C:1](=[O:5])[CH:2]([CH3:4])[O:6][C:1]1=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
atmospheric pressure for 4 hours with reflux
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
is filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove solid material particles
|
Type
|
CUSTOM
|
Details
|
The thus obtained
|
Type
|
ADDITION
|
Details
|
a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |